3-(1-azabicyclo[2.2.2]octan-3-yl)-4-(3-phenylprop-2-ynoxy)-1,2,5-thiadiazole
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Overview
Description
3-(1-azabicyclo[222]octan-3-yl)-4-(3-phenylprop-2-ynoxy)-1,2,5-thiadiazole is a complex organic compound that features a unique combination of bicyclic and aromatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-azabicyclo[2.2.2]octan-3-yl)-4-(3-phenylprop-2-ynoxy)-1,2,5-thiadiazole typically involves multiple steps:
Formation of the 1-azabicyclo[2.2.2]octane scaffold: This can be achieved through cyclization reactions starting from appropriate precursors.
Attachment of the phenylprop-2-ynoxy group: This step often involves nucleophilic substitution reactions where the phenylprop-2-ynoxy group is introduced.
Construction of the 1,2,5-thiadiazole ring: This can be done through cyclization reactions involving sulfur and nitrogen-containing reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-azabicyclo[2.2.2]octan-3-yl)-4-(3-phenylprop-2-ynoxy)-1,2,5-thiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3-(1-azabicyclo[2.2.2]octan-3-yl)-4-(3-phenylprop-2-ynoxy)-1,2,5-thiadiazole is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules and materials.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to biologically active molecules. It may be investigated for its pharmacological properties, including its ability to interact with biological targets.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 3-(1-azabicyclo[2.2.2]octan-3-yl)-4-(3-phenylprop-2-ynoxy)-1,2,5-thiadiazole exerts its effects depends on its interaction with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-azabicyclo[2.2.2]octan-3-yl)-4-(3-phenylprop-2-ynoxy)-1,2,5-thiadiazole
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of bicyclic and aromatic structures, which confer specific reactivity and potential biological activity. This makes it distinct from other compounds with similar scaffolds but different substituents or ring systems.
Properties
Molecular Formula |
C18H19N3OS |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-(1-azabicyclo[2.2.2]octan-3-yl)-4-(3-phenylprop-2-ynoxy)-1,2,5-thiadiazole |
InChI |
InChI=1S/C18H19N3OS/c1-2-5-14(6-3-1)7-4-12-22-18-17(19-23-20-18)16-13-21-10-8-15(16)9-11-21/h1-3,5-6,15-16H,8-13H2 |
InChI Key |
SNSMIIQEKVYNOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)C3=NSN=C3OCC#CC4=CC=CC=C4 |
Origin of Product |
United States |
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